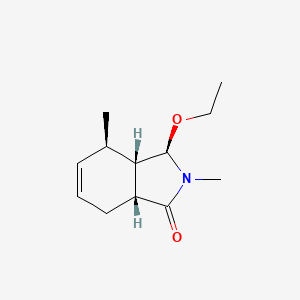
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one involves multiple steps, including the formation of the isoindolone core and the introduction of ethoxy and methyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as ethyl iodide, methyl magnesium bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are studying its effects on different diseases and conditions, aiming to develop new treatments based on its unique properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,4R,7aR)-4-methyl-2-oxo-octahydro-1-benzofuran-3-carboxamide
- (3R,3aS,4R,7aR)-4-pentyl-3-phenyl-hexahydro-1H-furo[3,4-c]pyran
- (2R,2’R,3R,3aS,4R,7aR)-2’-methoxy-3a,4-dimethyl-4’-methylidene-1,3,3a,4,5,7a-hexahydrospiro[indene-2,3’-oxolane]-3-ol
Uniqueness
Compared to these similar compounds, (3R,3AS,4R,7aR)-3-ethoxy-2,4-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-one stands out due to its specific ethoxy and dimethyl substitutions, which confer unique chemical and biological properties. These structural features influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(3R,3aS,4R,7aR)-3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C12H19NO2/c1-4-15-12-10-8(2)6-5-7-9(10)11(14)13(12)3/h5-6,8-10,12H,4,7H2,1-3H3/t8-,9-,10+,12-/m1/s1 |
InChI Key |
WVZWBOGFMYCZFI-MWGHHZFTSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H]2[C@@H](C=CC[C@H]2C(=O)N1C)C |
Canonical SMILES |
CCOC1C2C(C=CCC2C(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















